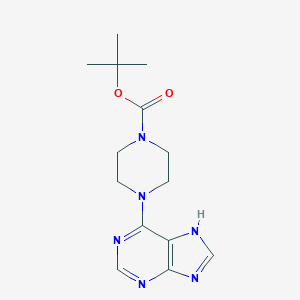![molecular formula C9H17NO2 B055609 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone CAS No. 111479-25-5](/img/structure/B55609.png)
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone, also known as HEPE, is a chemical compound that has been widely studied in the field of medicinal chemistry. HEPE is a piperidine derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood. However, it has been suggested that 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and pain. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is a receptor that plays a role in glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are also some limitations to its use in lab experiments. For example, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone. One area of interest is the development of new synthetic methods for 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone for the treatment of other diseases such as diabetes and cancer. Furthermore, the mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone needs to be further elucidated to better understand its therapeutic effects. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone to determine the optimal dosing and administration regimens for its use in clinical settings.
Conclusion
In conclusion, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is a piperidine derivative that has shown potential as a therapeutic agent for the treatment of various diseases. It can be synthesized through a multi-step process and has been extensively studied for its scientific research applications. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body and has various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, there are several future directions for research on 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone that could lead to the development of new therapeutic agents.
Synthesemethoden
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroacetate, followed by hydrolysis and reduction. The final product is obtained through the reaction of the resulting intermediate with 2-chloroethylamine hydrochloride. The purity of the synthesized 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
111479-25-5 |
|---|---|
Produktname |
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
DKVTXEYOZRLTNZ-SECBINFHSA-N |
Isomerische SMILES |
CC(=O)N1CCCC[C@@H]1CCO |
SMILES |
CC(=O)N1CCCCC1CCO |
Kanonische SMILES |
CC(=O)N1CCCCC1CCO |
Synonyme |
2-Piperidineethanol, 1-acetyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




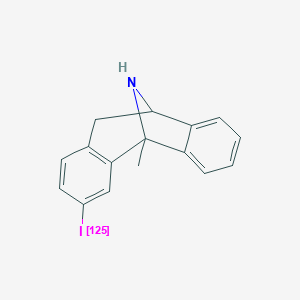

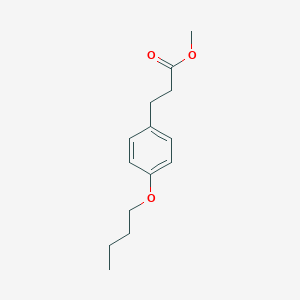
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
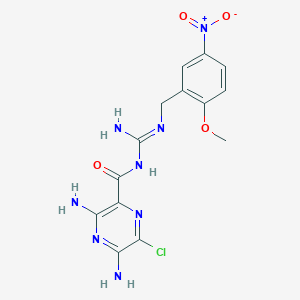


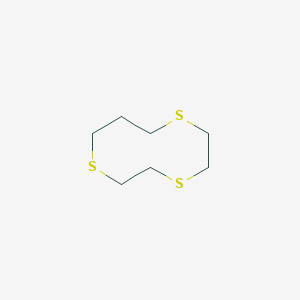
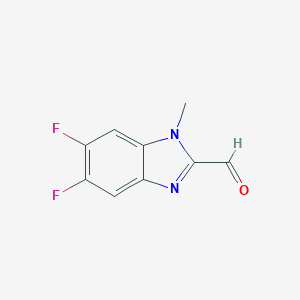
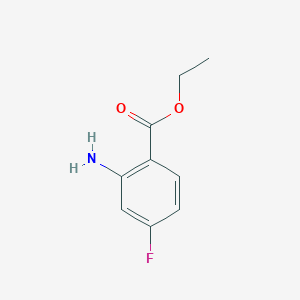
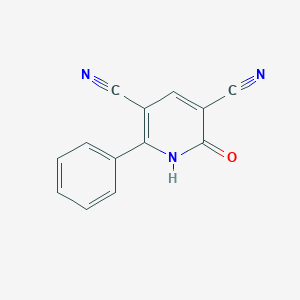
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
